2-Chloro-5-tert-butylaniline chemical structure and properties
2-Chloro-5-tert-butylaniline chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-5-tert-butylaniline: Structure, Properties, and Applications in Research and Development
Introduction
Substituted anilines are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2-Chloro-5-tert-butylaniline presents a unique combination of steric and electronic properties that make it a valuable intermediate for drug discovery and development professionals. The presence of a chlorine atom and a bulky tert-butyl group on the aniline scaffold significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, offering a versatile platform for the design of novel bioactive compounds.[2][3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of 2-Chloro-5-tert-butylaniline. It is intended to serve as a resource for researchers and scientists in the pharmaceutical and chemical industries, offering insights into the strategic utilization of this compound in their research and development endeavors.
Chemical Structure and Identifiers
The chemical structure of 2-Chloro-5-tert-butylaniline is characterized by a benzene ring substituted with an amino group, a chlorine atom, and a tert-butyl group. The IUPAC name for this compound is 5-(tert-Butyl)-2-chloroaniline.[4]
Caption: Chemical structure of 2-Chloro-5-tert-butylaniline.
| Identifier | Value |
| IUPAC Name | 5-(tert-Butyl)-2-chloroaniline[4] |
| CAS Number | 918445-56-4[4] |
| Molecular Formula | C₁₀H₁₄ClN[4] |
| Molecular Weight | 183.68 g/mol [4] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)Cl)N[4] |
Physicochemical Properties
| Property | Value | Source |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| LogP (octanol-water partition coefficient) | 3.2197 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Mechanistic Insights
While a specific, detailed synthesis for 2-Chloro-5-tert-butylaniline is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted anilines.[5][6] A common approach involves the reduction of a corresponding nitroaromatic compound.
Proposed Synthetic Protocol:
Step 1: Nitration of 1-tert-butyl-4-chlorobenzene
-
To a stirred solution of 1-tert-butyl-4-chlorobenzene in concentrated sulfuric acid, cooled to 0-5°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 1-tert-butyl-4-chloro-2-nitrobenzene.
-
Mechanistic Rationale: The nitration of the aromatic ring is an electrophilic aromatic substitution reaction. The bulky tert-butyl group directs the incoming nitro group to the ortho position due to steric hindrance at the para position, which is already occupied by the chlorine atom.
Step 2: Reduction of 1-tert-butyl-4-chloro-2-nitrobenzene
-
The synthesized 1-tert-butyl-4-chloro-2-nitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is employed.
-
The reaction is typically carried out at an elevated temperature or pressure until the reduction of the nitro group to an amino group is complete.
-
Upon completion, the reaction mixture is worked up by neutralization with a base (e.g., sodium hydroxide) and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield 2-Chloro-5-tert-butylaniline.
-
Mechanistic Rationale: The reduction of the nitro group to an amine can proceed through various mechanisms depending on the reducing agent. With metal-acid systems like Sn/HCl, the reaction involves a series of single electron transfers. Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the surface of the catalyst.
Caption: Proposed synthetic workflow for 2-Chloro-5-tert-butylaniline.
Reactivity and Synthetic Potential
The reactivity of 2-Chloro-5-tert-butylaniline is governed by the interplay of its three functional groups: the nucleophilic amino group, the deactivating but ortho-para directing chlorine atom, and the bulky, electron-donating tert-butyl group.
-
N-Functionalization: The primary amine is a key reactive site and can undergo a variety of transformations, including acylation, alkylation, sulfonylation, and diazotization, to introduce diverse functionalities.
-
Electrophilic Aromatic Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the directing effects of the existing substituents. The amino group is a strong activating group, while the chlorine is a deactivating but ortho-para directing group.
-
Cross-Coupling Reactions: The chloro-substituent can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.
Caption: Potential reaction pathways for 2-Chloro-5-tert-butylaniline.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of 2-Chloro-5-tert-butylaniline make it an attractive scaffold for medicinal chemistry applications.
-
Modulation of Physicochemical Properties: The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[2] It can also provide steric bulk that can influence binding to a biological target.
-
Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to a longer half-life for drug candidates.[2]
-
Scaffold for Bioactive Molecules: The aniline moiety is a common feature in many approved drugs. By using 2-Chloro-5-tert-butylaniline as a starting material, medicinal chemists can synthesize a variety of derivatives to explore structure-activity relationships and optimize lead compounds. The replacement of simpler anilines with more complex substituted anilines like this one is a key strategy in modern drug discovery to fine-tune pharmacological profiles and mitigate off-target effects.[3][7]
Spectral Data and Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a broad singlet for the two protons of the amino group, and three signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: The spectrum will show characteristic signals for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as six distinct signals for the carbons of the substituted benzene ring.
-
IR Spectroscopy: Key absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C-Cl stretching (around 1000-1100 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 183. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in a roughly 3:1 ratio) would be expected. Fragmentation may involve the loss of a methyl group from the tert-butyl substituent.
Safety, Handling, and Storage
2-Chloro-5-tert-butylaniline should be handled with care, following standard laboratory safety procedures. Based on data for the same or structurally similar compounds, it is expected to be hazardous.[4][12]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H320: Causes eye irritation.[4]
-
Related compounds are also classified as harmful if swallowed and may cause respiratory irritation.[12] Some chloroanilines are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13]
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[1][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
Conclusion
2-Chloro-5-tert-butylaniline is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and chemical research. Its unique combination of functional groups provides a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel drugs and other advanced materials. This guide provides a foundational understanding of this important compound, enabling researchers to leverage its properties in their scientific pursuits.
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ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]
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ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]
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Scribd. (2002). Walsh Et Al 2002 The Chlorination of Reactive Anilines. Retrieved from [Link]
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MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
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BMRB. (n.d.). 2-Chloroaniline. Retrieved from [Link]
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Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]
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ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved from [Link]
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